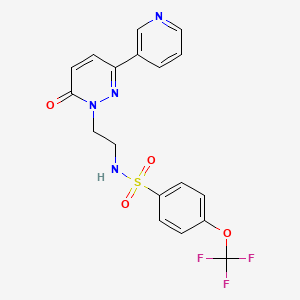

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring a pyridazinone core, a pyridine ring, and a trifluoromethoxybenzenesulfonamide group

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4S/c19-18(20,21)29-14-3-5-15(6-4-14)30(27,28)23-10-11-25-17(26)8-7-16(24-25)13-2-1-9-22-12-13/h1-9,12,23H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTMNQSUWANPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic synthesis:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Introduction of the Ethyl Linker: The ethyl linker is added through alkylation reactions, often using ethyl halides in the presence of a base.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazinone or pyridine rings, potentially converting them to their respective dihydro derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the pyridazinone ring.

Reduction: Dihydro derivatives of the pyridazinone or pyridine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridazine and triazole have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridinyl moiety enhances this activity, potentially making N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to modulate biological pathways involved in cancer progression has been explored. Studies suggest that similar pyridazine derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival . This makes it a candidate for further investigation in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethoxy group or variations in the sulfonamide moiety could enhance its biological activity and selectivity .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds:

- Antibacterial Studies : A series of triazole derivatives demonstrated significant antibacterial activity against Xanthomonas oryzae, with some compounds showing potency comparable to standard antibiotics .

- Anticancer Research : Investigations into pyridazine-based compounds revealed their potential as inhibitors of cancer cell proliferation, suggesting a pathway for future drug development targeting cancer therapies .

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-chlorobenzenesulfonamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The trifluoromethoxy group in N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.

Biological Activity

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Structural Overview

The compound features a pyridazine core substituted with various functional groups, including a trifluoromethoxy group and a benzenesulfonamide moiety . These structural elements are essential for its biological interactions and pharmacological properties. The molecular formula is , with a molecular weight of 440.4 g/mol.

The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways and cancer progression. The pyridazinone core is believed to play a crucial role in binding to active sites of target enzymes, while the sulfonamide group may enhance solubility and bioavailability, facilitating better absorption and efficacy in biological systems.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures exhibit potent inhibition of various enzymes, including:

- Neutral Sphingomyelinase 2 (nSMase2) : This enzyme is implicated in neurodegenerative diseases. Inhibitors like this compound may reduce exosome release from the brain, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

- Cyclooxygenase-2 (COX-2) : Compounds derived from pyridazine have shown significant anti-inflammatory properties by selectively inhibiting COX-2, which plays a role in pain and inflammation pathways .

2. Antitumor Activity

The compound's structural analogs have demonstrated promising results in antitumor assays. For example:

- A related pyridazine derivative showed significant cell apoptosis and growth inhibition in various cancer cell lines, indicating potential use as an anticancer agent .

3. Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of similar pyridazine derivatives, where they exhibited reduced edema in animal models, suggesting that this compound could be effective in treating inflammatory conditions .

Case Studies and Research Findings

A summary of notable studies investigating the biological activity of related compounds is presented below:

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyridazine derivatives have revealed critical insights into how structural modifications influence biological activity:

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization, sulfonamide coupling, and functional group modifications. For example, describes the synthesis of structurally related pyridazinone-acetohydrazide derivatives using hydrazine intermediates and condensation reactions. To optimize yields:

- Use coupling agents like EDC·HCl or HOBt for amide bond formation (observed in and ).

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography or recrystallization to enhance purity (as demonstrated in for triazolopyridine synthesis).

- Adjust solvent systems (e.g., acetonitrile or dichloromethane) and temperature to stabilize reactive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT or HSQC to resolve overlapping signals, particularly for the pyridazinone ring and trifluoromethoxy group (as in and ).

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the pyridazinone ring, S=O stretches at ~1150–1250 cm⁻¹ for sulfonamide).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the trifluoromethoxy substituent (see for analogous trifluoromethyl analysis).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How can solubility and stability challenges be addressed during in vitro assays?

Methodological Answer:

- Solubility : Use DMSO as a primary solvent (≤1% v/v) for stock solutions, with dilution in PBS or cell culture media. For hydrophobic moieties (e.g., trifluoromethoxy group), consider surfactants like Tween-80 ( used similar strategies for pyridazinone derivatives).

- Stability : Perform LC-MS stability assays under physiological conditions (pH 7.4, 37°C). Protect from light if aromatic systems are prone to photodegradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the target binding affinity and selectivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or enzymes with pyridazinone-binding pockets). The trifluoromethoxy group may enhance hydrophobic interactions, as seen in for similar trifluoromethylated compounds.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- QSAR Models : Corrogate substituent effects (e.g., pyridin-3-yl vs. pyrimidine) using datasets from and to predict activity cliffs .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anti-proliferative activity?

Methodological Answer:

- Analog Synthesis : Modify the pyridin-3-yl group (e.g., replace with pyrimidine or phenylpiperazine) and compare IC50 values against cancer cell lines (see for cytotoxicity assays on AGS cells).

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide as a hydrogen bond acceptor) using tools like Discovery Studio.

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners .

Q. What experimental designs are suitable for resolving contradictory data in enzyme inhibition assays?

Methodological Answer:

- Orthogonal Assays : Validate initial results (e.g., fluorescence-based assays) with radiometric or calorimetric methods (ITC).

- Control Experiments : Test against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects.

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition ( highlights similar validation for pyrimidine derivatives) .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Methodological Answer:

- Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability of the sulfonamide group.

- Dosing Regimens : Conduct pilot studies in rodents with staggered doses (e.g., 10–50 mg/kg) and measure plasma half-life via LC-MS/MS.

- Metabolite Profiling : Identify Phase I/II metabolites using liver microsomes, focusing on oxidative degradation of the pyridazinone ring .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in neurological models?

Methodological Answer:

- Calcium Imaging : Track intracellular Ca²⁺ flux in neuronal cells pre- and post-treatment.

- Western Blotting : Assess phosphorylation of kinases (e.g., ERK, Akt) linked to pyridazinone-mediated pathways ( observed anti-proliferative effects via kinase modulation).

- RNA-Seq : Identify differentially expressed genes in treated vs. untreated cells to map signaling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.